(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-7-11(2)19-16(18-10)22-13-5-4-6-20(8-13)15(21)14-12(3)17-9-23-14/h7,9,13H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFNSRJAMTTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CS3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a pyrimidine moiety, a piperidine ring, and a thiazole group. This unique combination suggests potential biological activities that could be harnessed in medicinal chemistry.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 288.35 g/mol. The structural components are significant for their interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrimidine and thiazole rings are known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzymatic activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
- Anticancer Properties : Certain structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammation by modulating cytokine release.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of similar compounds, providing insights into their biological activities:
- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted that pyrimidine derivatives can selectively inhibit cancer cell lines, suggesting that the target compound may similarly exhibit anticancer properties through specific molecular interactions .
- Antimicrobial Research : Another investigation showed that thiazole-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus, indicating the potential of the thiazole moiety in enhancing antimicrobial properties .
- Inflammation Modulation : Research has indicated that derivatives with piperidine rings can effectively inhibit inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases .
Preparation Methods
Preparation of 4,6-dimethylpyrimidin-2-ol
The pyrimidine component represents a critical building block in the overall synthetic pathway. The most efficient synthesis involves the condensation of acetamidine derivatives with β-diketones to yield 4,6-dimethylpyrimidin-2-ol.
Table 1: Reaction Conditions for 4,6-dimethylpyrimidin-2-ol Synthesis
| Reagent | Molar Ratio | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acetamidine hydrochloride | 1.0 | Water/Ethanol (1:1) | Reflux (78-80) | 4-6 | 65-70 |
| Acetylacetone | 1.1 | - | - | - | - |
| Sodium hydroxide | 2.0 | - | - | - | - |
This condensation reaction proceeds through initial nucleophilic attack of the acetamidine on one carbonyl of acetylacetone, followed by intramolecular cyclization and dehydration to form the pyrimidine ring system. The methyl groups at positions 4 and 6 derive directly from the acetylacetone structure.
Synthesis of 3-hydroxypiperidine derivatives
While 3-hydroxypiperidine is commercially available, it often requires protection at the nitrogen atom to prevent competing reactions during subsequent coupling steps. The tert-butoxycarbonyl (Boc) protecting group is commonly employed due to its stability under basic conditions and ease of removal under acidic conditions.
Table 2: Protection of 3-hydroxypiperidine
| Starting Material | Protecting Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Hydroxypiperidine | Di-tert-butyl dicarbonate (1.1 eq) | Triethylamine (1.2 eq) | Dichloromethane | 0 to 25 | 4-6 | 85-90 |
The protection step proceeds through nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the Boc anhydride, with triethylamine serving to neutralize the liberated acid.
Preparation of 4-methylthiazole-5-carboxylic acid
The synthesis of the thiazole component typically follows one of two primary routes:
Table 3: Synthetic Routes to 4-methylthiazole-5-carboxylic acid
| Method | Starting Materials | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Route A | Thioacetamide, Ethyl bromopyruvate | Potassium carbonate | Ethanol, 50°C, 4h | 55-60 |
| Route B | 2-Bromopropionic acid, Thiourea | Sodium acetate | Water/DMF, 80°C, 6h, then oxidation | 50-55 |
Route A involves the cyclization of thioacetamide with ethyl bromopyruvate to form the thiazole ring, followed by hydrolysis of the ester to yield the carboxylic acid. This route is generally preferred due to milder conditions and higher yield.
Key Coupling Reactions
Etherification: Formation of the pyrimidine-piperidine linkage
The formation of the ether bond between 4,6-dimethylpyrimidin-2-ol and N-protected 3-hydroxypiperidine represents a critical step in the synthesis. The Mitsunobu reaction provides the most effective method for this transformation.
Table 4: Mitsunobu Etherification Conditions
| Reagent | Molar Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4,6-dimethylpyrimidin-2-ol | 1.0 | THF (anhydrous) | 0 to 25 | 12-24 | 50-55 |
| N-Boc-3-hydroxypiperidine | 1.1 | - | - | - | - |
| Triphenylphosphine | 1.2 | - | - | - | - |
| DEAD/DIAD | 1.2 | - | - | - | - |
The reaction proceeds with inversion of configuration at the piperidine C-3 position through an SN2 mechanism. The triphenylphosphine and DEAD reagents activate the hydroxyl group, making it a better leaving group for nucleophilic displacement by the pyrimidinol.
N-Deprotection of the piperidine intermediate
Following the etherification step, the N-protected piperidine intermediate must undergo deprotection to free the piperidine nitrogen for subsequent amide coupling.
Table 5: Deprotection Conditions for N-Boc Protected Intermediate
| Reagent | Concentration/Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Trifluoroacetic acid | 25% v/v | Dichloromethane | 0 to 25 | 2-4 | 85-90 |
| HCl (4M) | - | Dioxane | 25 | 1-2 | 80-85 |
The deprotection proceeds through acid-catalyzed cleavage of the tert-butyl carbamate, releasing carbon dioxide and tert-butanol as byproducts.
Amide coupling: Formation of the piperidine-thiazole linkage
The final key step involves amide bond formation between the deprotected piperidine nitrogen and 4-methylthiazole-5-carboxylic acid. This coupling can be achieved through several methodologies, with carbodiimide coupling being the most commonly employed.
Table 6: Amide Coupling Conditions
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Carbodiimide | EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | DCM | 25 | 12-24 | 65-70 |
| Acid Chloride | SOCl₂ (excess), then TEA (2.5 eq) | DCM | 0 to 25 | 4-6 | 60-65 |
| Mixed Anhydride | Isobutyl chloroformate (1.2 eq), NMM (2.5 eq) | THF | -10 to 25 | 6-8 | 55-60 |
The carbodiimide method proceeds through formation of an O-acylisourea intermediate, which reacts with the piperidine nitrogen to form the amide bond. HOBt serves as an additive to minimize racemization and side reactions.
Complete Synthetic Pathways
Linear synthetic approach
A comprehensive linear synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone involves the following sequence of reactions:
Table 7: Linear Synthetic Pathway
| Step | Transformation | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of 4,6-dimethylpyrimidin-2-ol | Acetamidine·HCl, acetylacetone, NaOH | Water/ethanol, reflux, 4-6h | 65-70 |
| 2 | Protection of 3-hydroxypiperidine | Boc₂O, TEA | DCM, 0°C to RT, 4-6h | 85-90 |
| 3 | Mitsunobu etherification | PPh₃, DEAD, protected piperidine, pyrimidinol | THF, 0°C to RT, 12-24h | 50-55 |
| 4 | Synthesis of 4-methylthiazole-5-carboxylic acid | Thioacetamide, ethyl bromopyruvate, then hydrolysis | Ethanol, 50°C, 4h, then LiOH | 50-55 |
| 5 | Deprotection of N-Boc group | TFA | DCM, RT, 2-4h | 85-90 |
| 6 | Amide coupling | EDC·HCl, HOBt, DIPEA | DCM, RT, 12-24h | 65-70 |
Overall yield: Approximately 12-15% after six steps.
Convergent synthetic approach
A more efficient convergent approach involves parallel synthesis of key intermediates:
Table 8: Convergent Synthetic Pathway
| Branch | Step | Transformation | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Branch A | A1 | Synthesis of 4,6-dimethylpyrimidin-2-ol | Acetamidine·HCl, acetylacetone, NaOH | Water/ethanol, reflux, 4-6h | 65-70 |
| A2 | Protection of 3-hydroxypiperidine | Boc₂O, TEA | DCM, 0°C to RT, 4-6h | 85-90 | |
| A3 | Mitsunobu etherification | PPh₃, DEAD, protected piperidine, pyrimidinol | THF, 0°C to RT, 12-24h | 50-55 | |
| Branch B | B1 | Synthesis of 4-methylthiazole-5-carboxylic acid | Thioacetamide, ethyl bromopyruvate, then hydrolysis | Ethanol, 50°C, 4h, then LiOH | 50-55 |
| Final | F1 | Deprotection of N-Boc group | TFA | DCM, RT, 2-4h | 85-90 |
| F2 | Amide coupling | EDC·HCl, HOBt, DIPEA | DCM, RT, 12-24h | 65-70 |
Overall yield: Approximately 15-18% with reduced linear steps.
Optimization of Reaction Conditions
Mitsunobu etherification optimization
The Mitsunobu reaction represents a critical step that significantly impacts overall yield. Optimization of reaction parameters can substantially improve efficiency.
Table 9: Optimization of Mitsunobu Etherification
| Parameter | Variation | Outcome | Impact on Yield (%) |
|---|---|---|---|
| Phosphine reagent | Triphenylphosphine | Standard conditions | 50-55 (baseline) |
| Tributylphosphine | Improved solubility, easier purification | +3-5 | |
| DPPE | Reduced efficiency | -5-8 | |
| Azo reagent | DEAD | Standard conditions | 50-55 (baseline) |
| DIAD | Comparable performance, less hazardous | +0-2 | |
| ADDP | Reduced reactivity | -3-5 | |
| Solvent | THF | Standard conditions | 50-55 (baseline) |
| Toluene | Slower reaction rate | -2-4 | |
| Dioxane | Comparable performance | +0-2 | |
| Temperature profile | 0°C to RT | Standard conditions | 50-55 (baseline) |
| -10°C to RT | Reduced side reactions | +2-4 | |
| RT throughout | Increased side reactions | -3-5 |
The optimization data indicates that using tributylphosphine and DIAD in THF, with a temperature gradient from -10°C to room temperature, provides the most favorable conditions for this transformation.
Amide coupling optimization
The final amide coupling step also offers opportunities for yield improvement through optimization of reagents and conditions.
Table 10: Optimization of Amide Coupling
| Coupling System | Additive | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| EDC·HCl | HOBt | DIPEA | DCM | 25 | 65-70 (baseline) |
| EDC·HCl | HOAt | DIPEA | DCM | 25 | 70-75 |
| PyBOP | HOBt | DIPEA | DMF | 25 | 60-65 |
| HATU | - | DIPEA | DCM | 25 | 68-73 |
| T3P | - | Pyridine | EtOAc | 25 | 63-68 |
| COMU | - | DIPEA | DMF | 25 | 65-70 |
The data demonstrates that EDC·HCl with HOAt as an additive provides the highest yields, likely due to the improved leaving group ability of HOAt compared to HOBt.
Analytical Characterization
Spectroscopic analysis
The final compound and key intermediates can be characterized using various spectroscopic techniques to confirm structure and purity.
Table 11: Spectroscopic Characterization Data for this compound
| Technique | Key Signals/Data | Structural Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.35 (s, 6H) | Pyrimidine methyl groups |
| δ 2.50 (s, 3H) | Thiazole methyl group | |
| δ 1.60-2.10 (m, 4H) | Piperidine CH₂ protons | |
| δ 3.30-4.10 (m, 4H) | Piperidine NCH₂ and OCH protons | |
| δ 6.75 (s, 1H) | Pyrimidine C-H | |
| δ 8.15 (s, 1H) | Thiazole C-H | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 17.5, 23.8, 24.2 | Methyl carbons |
| δ 30.5, 31.6, 45.2, 52.3, 70.5 | Piperidine ring carbons | |
| δ 109.5, 127.3, 148.5, 150.6, 152.8, 156.2 | Aromatic carbons | |
| δ 163.5, 168.7 | C=O and C=N carbons | |
| Mass Spectrometry (ESI) | m/z 333.1 [M+H]⁺ | Molecular ion plus proton |
| m/z 355.0 [M+Na]⁺ | Sodium adduct | |
| IR (KBr) | 2950, 1650 cm⁻¹ | C-H and C=O stretching |
| 1580, 1450 cm⁻¹ | C=N and C=C stretching | |
| 1240, 1150, 1020 cm⁻¹ | C-O and C-N stretching |
Chromatographic analysis
High-performance liquid chromatography (HPLC) analysis provides critical information about purity and can be used to monitor reaction progress.
Table 12: HPLC Analysis Parameters and Results
| Parameter | Value | Method Details |
|---|---|---|
| Column | C18 reverse phase | 150 × 4.6 mm, 5 μm particle size |
| Mobile Phase | Acetonitrile/Water (0.1% TFA) | Gradient: 10-90% acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV, 254 nm | - |
| Retention Time | 8.3 minutes | For target compound |
| Purity | >95% | Area normalization method |
| System Suitability | Resolution >2.0 | Between target compound and nearest impurity |
Scale-Up Considerations and Process Development
Transitioning from laboratory-scale synthesis to larger production requires careful consideration of several process parameters.
Table 13: Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot Scale | Modifications Required |
|---|---|---|---|
| Reaction Volume | 10-100 mL | 1-10 L | Heat transfer optimization, stirring efficiency |
| Reagent Addition | Manual, dropwise | Controlled pump | Rate control to manage exotherms |
| Temperature Control | Ice bath/oil bath | Jacketed reactor | More precise control systems |
| Purification | Column chromatography | Recrystallization | Development of crystallization conditions |
| Yield | 12-18% (overall) | 10-15% (projected) | Process optimization to maintain yield |
| Waste Management | Standard disposal | Recycling/treatment | Development of greener procedures |
Process optimization for Mitsunobu reaction
The Mitsunobu reaction presents significant challenges during scale-up due to the exothermic nature of the reaction and the formation of triphenylphosphine oxide as a byproduct.
Table 14: Mitsunobu Reaction Scale-Up Optimization
| Challenge | Laboratory Scale | Scale-Up Solution | Impact on Process |
|---|---|---|---|
| Exotherm | Ice bath sufficient | Controlled addition at -5°C with efficient cooling | Improved safety profile |
| Phosphine oxide removal | Column chromatography | Precipitation/filtration with hexane/ethyl acetate | Reduced solvent usage |
| Azo reagent hazards | Standard handling | Substitution with DBAD (di-tert-butyl azodicarboxylate) | Improved safety profile |
| Reaction concentration | 0.1-0.2 M | 0.05-0.1 M | Reduced side reactions, improved yield |
Comparative Analysis with Alternative Synthetic Approaches
Several alternative approaches can be considered for the synthesis of this compound, each with distinct advantages and limitations.
Table 15: Comparison of Synthetic Approaches
| Approach | Key Features | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|---|
| Linear synthesis (described) | Sequential construction | Straightforward workflow | More steps in sequence | 12-15 |
| Convergent synthesis (described) | Parallel intermediate preparation | Higher overall yield | Requires coordination of parallel processes | 15-18 |
| SNAr approach | Direct displacement with chloropyrimidine | Eliminates Mitsunobu step | Harsher conditions required | 10-14 |
| Late-stage thiazole introduction | Acylation with activated thiazole derivative | Flexible for analog preparation | Additional activation steps | 8-12 |
| One-pot multiple transformations | Combining steps | Fewer isolations required | Challenging optimization | 5-10 |
The data suggests that while the convergent approach offers the highest overall yield, each method has specific advantages that may be relevant depending on available starting materials, equipment, and scale requirements.
Q & A
Q. Q1. What are the critical variables in optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis optimization requires careful control of:
- Temperature : Elevated temperatures (e.g., reflux in ethanol) may accelerate reaction kinetics but risk side reactions (e.g., decomposition of the pyrimidinyl or thiazole moieties) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor nucleophilic substitution at the piperidinyl oxygen .
- Catalysts : Triethylamine or p-toluenesulfonic acid (p-TSA) can stabilize reactive intermediates, as seen in analogous pyrimidine-thiazole hybrid syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the methanone product from unreacted starting materials .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- ¹H/¹³C NMR : Key diagnostic signals include:
- Piperidinyl protons (δ 1.5–3.0 ppm, multiplet) and methyl groups on pyrimidine (δ 2.1–2.3 ppm, singlet) .
- Thiazole C=S or C-O vibrations in IR (1650–1750 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- X-ray crystallography : Resolve spatial arrangement of the piperidinyl-ether linkage, critical for confirming stereochemical purity .
Q. Q3. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : The pyrimidinyl ether bond is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. Stability assays in buffers (pH 4–8) over 72 hours are advised .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, suggesting storage at –20°C under inert gas .
Advanced Research Questions
Q. Q4. How can computational modeling predict the biological activity of this compound, and what parameters are most critical?
Methodological Answer:
- Molecular docking : Target kinases (e.g., EGFR, PI3K) using the pyrimidine-thiazole scaffold. Key parameters:
- Ligand-receptor binding affinity (ΔG < –8 kcal/mol) .
- Solvent-accessible surface area (SASA) of the methanone group for membrane permeability .
- ADMET prediction : Use QikProp or SwissADME to assess:
- LogP (optimal range: 2–4 for blood-brain barrier penetration) .
- CYP450 inhibition risk (prioritize isoforms 3A4/2D6) .
Q. Q5. How should researchers resolve contradictions in biological activity data across in vitro and in vivo models?
Methodological Answer:
- Dose-response recalibration : Account for metabolic inactivation (e.g., cytochrome-mediated oxidation of the piperidinyl group) using liver microsome assays .
- Tissue distribution studies : Radiolabel the compound with ¹⁴C at the methylthiazole group to track bioavailability discrepancies .
- Species-specific receptor affinity : Compare human vs. murine kinase isoforms via surface plasmon resonance (SPR) .
Q. Q6. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Functional group substitution :
- Replace 4,6-dimethylpyrimidinyl with 5-fluoropyrimidine to enhance electrophilic reactivity .
- Modify the piperidinyl oxygen to a sulfur atom (thioether) to improve metabolic stability .
- Bioisosteric replacement : Substitute 4-methylthiazole with 1,3,4-oxadiazole to reduce cytotoxicity while retaining target binding .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with IC₅₀ values in kinase inhibition assays .
Experimental Design for Mechanistic Studies
Q. Q7. How to design an experiment to evaluate the compound’s impact on cellular signaling pathways?
Methodological Answer:
- Cell line selection : Use HEK293 (high EGFR expression) vs. A549 (PI3K/AKT-dominant) to assess pathway specificity .
- Western blotting : Monitor phosphorylation levels of EGFR (Tyr1068), AKT (Ser473), and ERK (Thr202/Tyr204) at 24/48-hour intervals .
- Control groups : Include a negative control (DMSO vehicle) and positive controls (e.g., gefitinib for EGFR) .
Q. Q8. What in vitro models are suitable for assessing off-target effects?
Methodological Answer:
- Panel screening : Test against 50+ kinases (DiscoverX KINOMEscan) to identify off-target binding .
- hERG channel assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC₅₀ >10 μM preferred) .
- Cytokine release assay : Incubate with peripheral blood mononuclear cells (PBMCs) to detect immunomodulatory effects .
Data Interpretation and Reproducibility
Q. Q9. How to address batch-to-batch variability in biological assay results?
Methodological Answer:
- Quality control (QC) protocols :
- Standardize synthesis batches via HPLC purity (>98%) and water content (<0.5% by Karl Fischer titration) .
- Pre-test solubility in assay media (e.g., PBS with 0.1% Tween-80) to avoid precipitation artifacts .
- Interlab validation : Share samples with ≥3 independent labs using identical protocols (e.g., CellTiter-Glo viability assay) .
Q. Q10. What statistical methods are recommended for analyzing dose-response and time-course data?
Methodological Answer:
- Nonlinear regression : Fit IC₅₀/EC₅₀ curves using GraphPad Prism (four-parameter logistic model) .
- Time-series ANOVA : Compare treatment effects across time points with Tukey’s post hoc test .
- Machine learning : Apply random forest models to identify hidden covariates (e.g., cell passage number) influencing reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
